molecular formula C17H17N3O2 B6104889 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide

カタログ番号 B6104889
分子量: 295.34 g/mol
InChIキー: ZWJVBIRGLLRAHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide, also known as CPI-1189, is a novel drug that has shown potential in treating various diseases. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been found to have anti-inflammatory, anti-cancer, and metabolic effects. In

作用機序

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide acts as a selective agonist of PPARδ, a nuclear receptor that regulates gene expression in various metabolic and inflammatory pathways. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid metabolism, glucose uptake, and anti-inflammatory pathways. This results in the anti-inflammatory, anti-cancer, and metabolic effects observed with this compound treatment.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines and inhibits cancer cell proliferation. In vivo studies have shown that this compound improves insulin sensitivity, reduces blood glucose levels, and reduces inflammation in animal models of various diseases.

実験室実験の利点と制限

One advantage of using N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide in lab experiments is its selectivity for PPARδ, which allows for specific modulation of metabolic and inflammatory pathways. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

将来の方向性

There are several future directions for the research and development of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide. One direction is to investigate the potential of this compound in treating metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies are needed to explore the anti-cancer effects of this compound in different types of cancer. Another direction is to develop more potent and soluble analogs of this compound for improved therapeutic efficacy.
Conclusion
In conclusion, this compound is a novel compound that has shown potential in treating various diseases. Its selective agonism of PPARδ allows for specific modulation of metabolic and inflammatory pathways, resulting in anti-inflammatory, anti-cancer, and metabolic effects. While there are limitations to its use in lab experiments, this compound has promising potential for future therapeutic development.

合成法

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-methyl-3-nitrobenzoic acid, which is converted to the corresponding amide using isonicotinyl chloride. The resulting compound is then reacted with cyclopropylcarbonyl chloride to obtain this compound. The final product is purified using column chromatography to obtain a high purity compound.

科学的研究の応用

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide has been extensively studied for its potential therapeutic effects in various diseases. The compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, this compound has been found to have metabolic effects by improving insulin sensitivity and reducing blood glucose levels.

特性

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-14(19-16(21)12-5-6-12)3-2-4-15(11)20-17(22)13-7-9-18-10-8-13/h2-4,7-10,12H,5-6H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJVBIRGLLRAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。